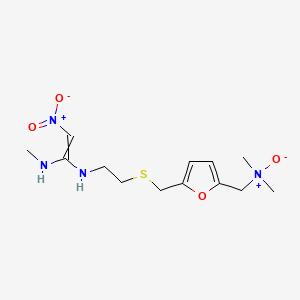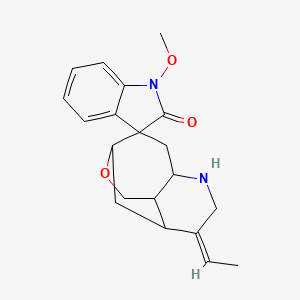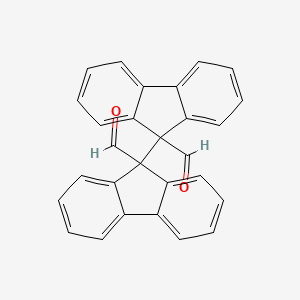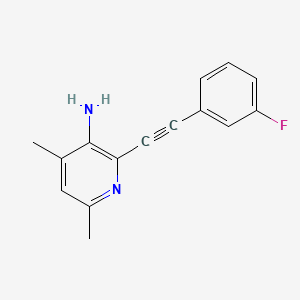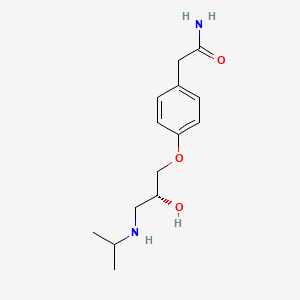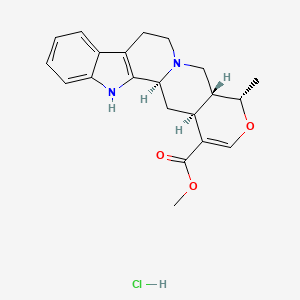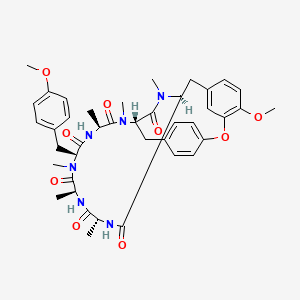
Nimustine
Overview
Description
Nimustine is a nitrosourea alkylating agent used primarily in the treatment of malignant brain tumors. It is known for its effectiveness in treating gliomas and other types of malignancies. This compound works by interfering with the DNA of cancer cells, thereby inhibiting their growth and proliferation .
Mechanism of Action
Target of Action
Nimustine, a chloroethyl nitrosourea derivative (CENU), is an antineoplastic agent . It primarily targets DNA, specifically the nitrogenous bases guanine and thymine .
Mode of Action
this compound interacts with DNA by causing major groove-directed alkylation . It binds within the major groove of DNA, directly interacting with the moieties of the heterocyclic nitrogenous bases . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .
Biochemical Pathways
this compound alkylates DNA by forming O6-chloroethylguanine adducts as minor DNA lesions . The activated chloroethyl group then forms DNA inter-strand cross-links that block replication, leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound are complex. The highest concentrations of this compound in cerebrospinal fluid (CSF) are observed about 40 minutes after the start of a 1-hour CSF perfusion . After perfusion, the drug level in CSF decreases exponentially in a monophasic manner . The half-life of this compound is very short (0.2–1.1 hours) .
Result of Action
The interaction of this compound with DNA results in local conformational changes . The native B-conformation of DNA is perturbed, with a partial transition into C-form . This interaction leads to the blocking of DNA replication, ultimately causing cell death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the postoperative Karnofsky performance scale (KPS) and extent of surgery have been identified as independent predictors of the progression-free survival and overall survival of patients treated with this compound . The KPS, in particular, stands out as the most powerful prognostic factor .
Biochemical Analysis
Biochemical Properties
Nimustine interacts with DNA, specifically binding with nitrogenous bases guanine (C6=O6) and thymine (C4=O4) in the DNA major groove . This interaction is primarily governed by van der Waals forces, hydrogen bonding, and hydrophobic interactions .
Cellular Effects
This compound has shown to be effective against glioblastoma models with acquired temozolomide resistance . It also induces DNA breaks and crosslinks in NIH/3T3 cells . Furthermore, this compound can cause major groove-directed alkylation, leading to base binding and local conformational changes in DNA .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with DNA. It binds within the major groove of DNA, interacting directly with the moieties of heterocyclic nitrogenous bases . This interaction leads to the perturbation of the native B-conformation of DNA and its partial transition into C-form .
Temporal Effects in Laboratory Settings
This compound has a robust distribution in rodent brain by convection-enhanced delivery (CED), and delayed clearance of the drug was observed at the local infusion site . This suggests that this compound has a stable presence in the system over time, allowing for sustained interaction with DNA .
Dosage Effects in Animal Models
In a phase I dose-escalation clinical trial, the maximum tolerated dose (MTD) and dose-limiting toxicity (DLT) of this compound were determined in tumor-bearing dogs . The MTD was found to be 25 mg/m2, with neutropenia being the DLT .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not fully established. It is known that this compound is a nitrosourea alkylating agent, suggesting that it participates in alkylation reactions .
Transport and Distribution
This compound is robustly distributed in the rodent brain by convection-enhanced delivery (CED), suggesting that it can be effectively transported and distributed within tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions: Nimustine is synthesized through a series of chemical reactions involving the introduction of nitroso and chloroethyl groups into a urea compound. The process typically involves the following steps:
Formation of the Pyrimidine Ring: The synthesis begins with the formation of a pyrimidine ring, which is then modified to introduce an amino group at the 4-position and a methyl group at the 2-position.
Introduction of the Chloroethyl Group:
Nitrosation: Finally, the compound undergoes nitrosation to form the nitrosourea derivative, resulting in this compound
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process is carried out under controlled conditions to ensure the safety and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Nimustine undergoes several types of chemical reactions, including:
Alkylation: this compound acts as an alkylating agent, introducing alkyl groups into DNA molecules.
Cross-Linking: It forms cross-links between DNA strands, preventing their proper functioning.
Hydrolysis: this compound can undergo hydrolysis, leading to the formation of reactive intermediates
Common Reagents and Conditions:
Reagents: Common reagents used in reactions with this compound include DNA, water, and various solvents.
Conditions: Reactions typically occur under physiological conditions, such as body temperature and neutral pH
Major Products:
Scientific Research Applications
Nimustine has a wide range of scientific research applications, including:
Chemistry: It is used to study the mechanisms of DNA alkylation and cross-linking.
Biology: this compound is employed in research on cell cycle regulation and apoptosis.
Medicine: It is extensively used in clinical trials for the treatment of brain tumors and other cancers.
Industry: this compound is used in the development of new chemotherapeutic agents and drug delivery systems
Comparison with Similar Compounds
Nimustine is part of the nitrosourea family of alkylating agents. Similar compounds include:
Carmustine: Another nitrosourea compound used in the treatment of brain tumors.
Lomustine: A nitrosourea derivative with similar alkylating properties.
Semustine: A related compound with a similar mechanism of action.
Uniqueness of this compound: this compound is unique due to its specific structure, which allows it to form major groove-directed alkylation with DNA. This property makes it particularly effective in treating certain types of brain tumors .
Properties
IUPAC Name |
3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-1-(2-chloroethyl)-1-nitrosourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN6O2/c1-6-12-4-7(8(11)14-6)5-13-9(17)16(15-18)3-2-10/h4H,2-3,5H2,1H3,(H,13,17)(H2,11,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEDRRNHLBGPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=N1)N)CNC(=O)N(CCCl)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0045179 | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42471-28-3 | |
| Record name | Nimustine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42471-28-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nimustine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042471283 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nimustine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13069 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | NIMUSTINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758675 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nimustine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0045179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nimustine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.744 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0S726V972K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Nimustine is a chloroethyl nitrosourea derivative that acts as an alkylating agent. [] It primarily targets the DNA of cancer cells, forming interstrand crosslinks (ICLs) within the major groove. [, ] This disrupts DNA replication and transcription, ultimately leading to cell death. [] this compound has been shown to interact with the nitrogenous bases guanine (at C6=O6) and thymine (at C4=O4) located in the major groove of DNA. []
A: While alkylation is its primary mechanism, research suggests that this compound's action is more complex. Its binding to DNA causes local conformational changes, shifting the native B-form of DNA partially towards the C-form. [] This suggests a multifaceted interaction that goes beyond simple alkylation.
A: Research indicates that this compound treatment can trigger the endoplasmic reticulum (ER) stress response in glioblastoma cells. [] Additionally, this compound can induce DNA breaks in addition to the ICLs. [] The degree of DNA damage, particularly ICLs, is associated with the activation of the DNA damage response pathway, marked by γ-H2AX expression. []
ANone: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, these can be easily found in chemical databases. It's important to refer to reliable sources for this information.
A: Yes, attenuated total reflection-Fourier transform infrared (ATR-FTIR) spectroscopy has been used to study this compound's interaction with DNA. [] This technique helped determine the binding sites of this compound on the DNA molecule. []
A: Yes, researchers have explored suspending this compound in Lipiodol, an oil-based contrast agent, using an ultrasonic suspender. [] This formulation demonstrated stability in room air for over 7 days and continued to release the drug into a saline solution even after 4 weeks. []
ANone: this compound is not known to possess catalytic properties. Its primary mode of action is through direct interaction with DNA, making it a chemotherapeutic agent rather than a catalyst.
ANone: The provided research abstracts primarily focus on the clinical applications of this compound and its interaction with DNA. While aspects like stability, in vitro and in vivo efficacy, resistance, and toxicity are touched upon, these papers lack the detailed data required to comprehensively answer questions related to points 7-27.
A: this compound is primarily used in the treatment of various malignancies, showing particular efficacy against gliomas. [, , , , , , , , , , , , , , ] It has been explored as a therapeutic option for brain metastases originating from lung cancer, [] as well as for feline lymphoma. [, ]
A: Yes, several studies have investigated the efficacy of this compound in combination with other therapeutic agents. * This compound + Teniposide: This combination demonstrated promising results in both in vitro and in vivo models of human brain tumors, showing synergistic effects compared to either drug alone. [, , , ]
* This compound + Prednisolone: This combination led to complete or near-complete remission of neurological symptoms in dogs with central nervous system lymphoma, resulting in long-term survival. [] * This compound + Radiotherapy: Clinical studies explored this combination for treating brain metastases from solid tumors and malignant gliomas. [, , , , , , ] While generally tolerable, the addition of this compound increased the risk of myelosuppression. * This compound + Olaparib: This combination demonstrated significant antitumor activity against BRCA2-deficient mammary tumors in mice. [] The combination led to prolonged recurrence-free survival, surpassing other treatment options like cisplatin. []
A: * Toxicity: Hematotoxicity, particularly myelosuppression, is a major concern with this compound treatment. [, , , , , ] Gastrointestinal toxicity is also reported, although often mild. [, ] * Resistance: Similar to other chemotherapeutic agents, the development of resistance is a significant challenge with this compound. [, , ] Understanding the mechanisms of resistance and developing strategies to overcome them is crucial for improving therapeutic outcomes.
A: Future research should focus on: * Improving Delivery: Exploring drug delivery systems like convection-enhanced delivery (CED) to enhance this compound's penetration into tumor tissues, particularly in challenging locations like the brainstem. [, ] * Combination Therapies: Further investigating synergistic combinations with other chemotherapeutic agents, targeted therapies (e.g., anti-VEGF therapy, PARP inhibitors), or immunotherapies to enhance efficacy and potentially mitigate resistance. [, ] * Overcoming Resistance: Elucidating the mechanisms underlying this compound resistance and developing strategies, including novel drug combinations, to circumvent or reverse resistance. [, ] * Personalized Medicine: Identifying predictive biomarkers to better select patients who are most likely to benefit from this compound treatment and tailor therapeutic approaches for optimal outcomes. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


